molecular formula C7H3F3IN3 B13658160 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13658160
M. Wt: 313.02 g/mol
InChI Key: XOMRWUJGAVLMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a fluorinated heterocyclic compound with the molecular formula C8H4F3IN2. It is known for its unique chemical structure, which includes an iodine atom and a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
  • 5-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 5-Trifluoromethyl-1H-pyrazolo[3,4-c]pyridine

Uniqueness

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-3-4(2-12-5)13-14-6(3)11/h1-2H,(H,13,14)

InChI Key

XOMRWUJGAVLMGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)C(F)(F)F

Origin of Product

United States

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